molecular formula C16H17N3O2 B2900852 N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide CAS No. 920356-29-2

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2900852
CAS RN: 920356-29-2
M. Wt: 283.331
InChI Key: BYCFOVTYMAPBSE-UHFFFAOYSA-N
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Description

“N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and an oxalamide group, which is a type of amide. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxalamide group, and a phenylethyl group. These groups could potentially engage in a variety of chemical interactions, depending on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For instance, the presence of the polar oxalamide group could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyridine derivatives are biologically active and can interact with various enzymes and receptors .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting features of its structure, it could be a valuable subject for study in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-7-6-10-14(17-11)19-16(21)15(20)18-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCFOVTYMAPBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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